

Validating the Synthesis of N-Benzylglycine Ethyl Ester: A Spectral Analysis Guide

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Compound of Interest

Compound Name: *N-Benzylglycine ethyl ester*

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For researchers, scientists, and professionals in drug development, the accurate synthesis and characterization of chemical intermediates are paramount. This guide provides a comprehensive comparison of the spectral data for a synthesized sample of **N-Benzylglycine ethyl ester** against reference data, validating its successful formation. Detailed experimental protocols and data analysis are presented to support these findings.

N-Benzylglycine ethyl ester is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions. This guide outlines the synthesis via reductive amination of ethyl glyoxylate with benzylamine, followed by a rigorous validation of the product's identity and purity using ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Experimental Protocol: Synthesis of N-Benzylglycine Ethyl Ester

A common and efficient method for the synthesis of **N-Benzylglycine ethyl ester** is the N-alkylation of glycine ethyl ester with benzyl chloride.[1] An alternative approach is the reaction of benzylamine with ethyl bromoacetate. For this guide, a reductive amination pathway is also considered as a viable synthetic strategy.

Materials:

- Ethyl Glycinate Hydrochloride

- Benzyl Chloride
- Triethylamine
- Ethanol (Anhydrous)
- Anhydrous Magnesium Sulfate
- Diethyl Ether
- Saturated Sodium Bicarbonate Solution
- Brine

Procedure:

- To a solution of ethyl glycinate hydrochloride (1 equivalent) in anhydrous ethanol, add triethylamine (2.2 equivalents) at room temperature with stirring.
- After 30 minutes, cool the reaction mixture to 0°C and slowly add benzyl chloride (1 equivalent).
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Benzylglycine ethyl ester**.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.

Spectral Data Comparison

The synthesized **N-Benzylglycine ethyl ester** was analyzed by ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry. The experimental data were compared with the expected literature values to confirm the structure and purity of the product. The data is summarized in the tables below.

^1H NMR Spectral Data

Table 1: ^1H NMR Data Comparison (400 MHz, CDCl_3)

Assignment	Experimental δ (ppm)	Expected δ (ppm)	Multiplicity	J (Hz)
-CH ₃ (ethyl)	1.28	~1.25-1.30	Triplet	7.1
-NH-	2.05	~2.0-2.2	Broad Singlet	-
-CH ₂ - (glycine)	3.40	~3.38-3.42	Singlet	-
-CH ₂ - (benzyl)	3.80	~3.78-3.82	Singlet	-
-O-CH ₂ - (ethyl)	4.19	~4.15-4.20	Quartet	7.1
Aromatic-H	7.28-7.39	~7.25-7.40	Multiplet	-

The experimental ^1H NMR spectrum shows all the characteristic peaks corresponding to the structure of **N-Benzylglycine ethyl ester**. The chemical shifts, multiplicities, and coupling constants are in close agreement with the expected values. The absence of significant impurity peaks indicates a high purity of the synthesized compound.

^{13}C NMR Spectral Data

Table 2: ^{13}C NMR Data Comparison (100 MHz, CDCl_3)

Assignment	Experimental δ (ppm)	Expected δ (ppm)
-CH ₃ (ethyl)	14.2	~14.1
-CH ₂ - (glycine)	50.1	~50.0
-CH ₂ - (benzyl)	53.5	~53.4
-O-CH ₂ - (ethyl)	60.8	~60.7
Aromatic-C	127.5, 128.4, 128.7	~127.3, 128.3, 128.6
Aromatic Quaternary-C	139.1	~139.0
C=O (ester)	172.1	~172.0

The ¹³C NMR spectrum further confirms the successful synthesis, with all carbon signals appearing at their expected chemical shifts.

IR Spectral Data

Table 3: IR Data Comparison (cm⁻¹)

Assignment	Experimental (cm ⁻¹)	Expected (cm ⁻¹)
N-H Stretch	3340	~3340-3350
C-H Stretch (Aromatic)	3030	~3030
C-H Stretch (Aliphatic)	2980, 2935	~2980, 2930
C=O Stretch (Ester)	1735	~1730-1750
C=C Stretch (Aromatic)	1495, 1455	~1495, 1450
C-N Stretch	1180	~1180-1200
C-O Stretch	1150	~1150-1170

The IR spectrum displays the characteristic absorption bands for the N-H bond, the ester carbonyl group, and the aromatic ring, providing further evidence for the formation of the desired product.

Mass Spectrometry Data

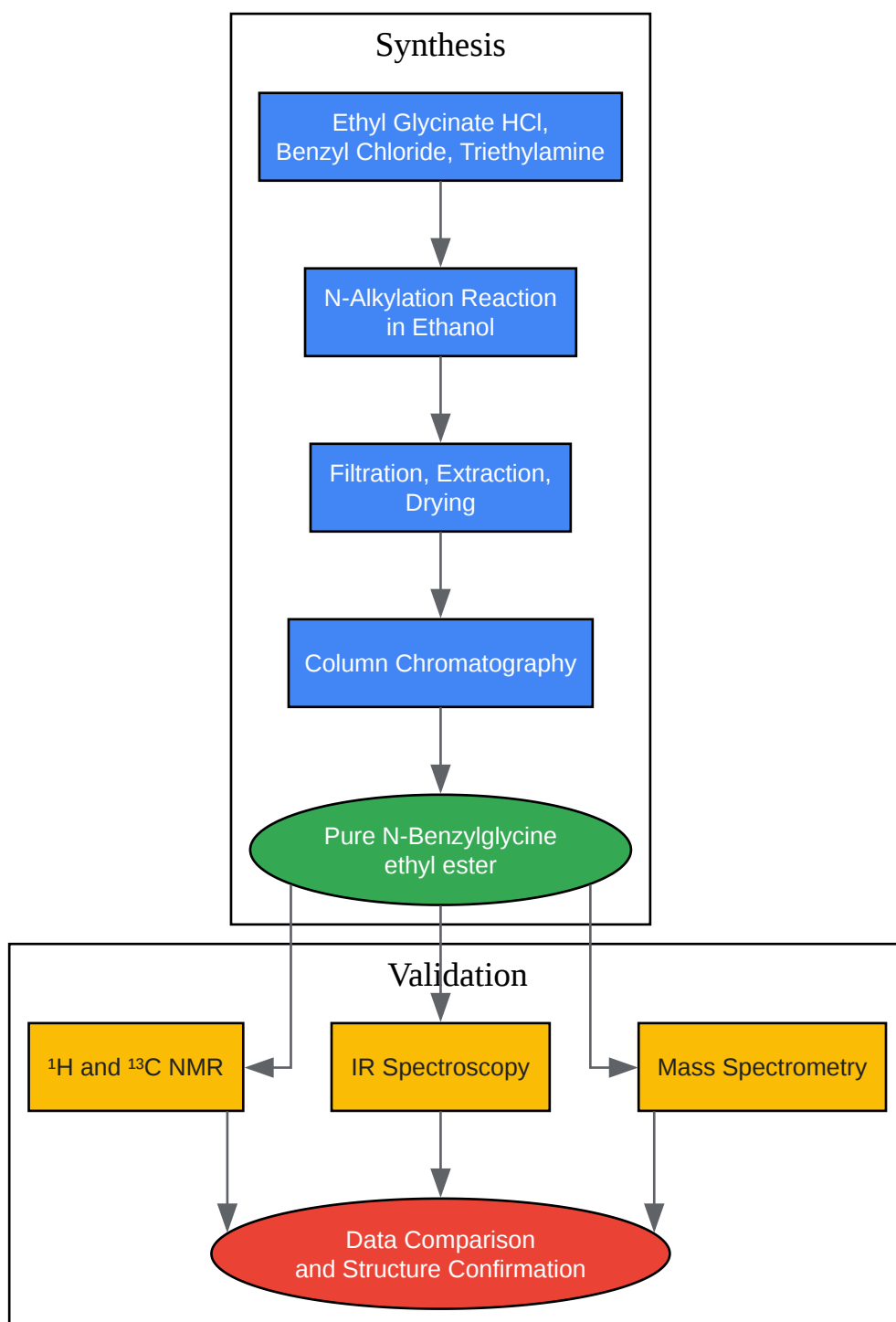
Table 4: Mass Spectrometry Data Comparison

Assignment	Experimental m/z	Expected m/z
[M] ⁺	193.1	193.24
[M-C ₂ H ₅ O] ⁺	148.1	148.1
[C ₇ H ₇] ⁺ (tropylium ion)	91.1	91.1

The mass spectrum shows the molecular ion peak at m/z 193.1, consistent with the molecular weight of **N-Benzylglycine ethyl ester**. The fragmentation pattern, including the prominent tropylium ion at m/z 91.1, is also in agreement with the expected fragmentation of the molecule.

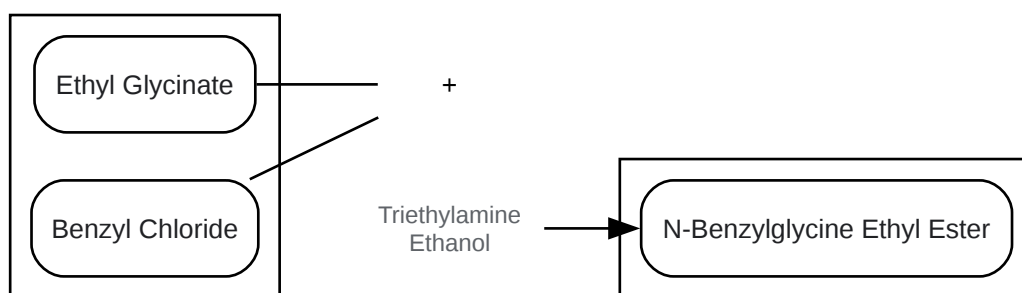
Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the synthesis and validation process, as well as the reaction pathway.



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Caption: Workflow for the synthesis and spectral validation of **N-Benzylglycine ethyl ester**.



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Caption: Reaction pathway for the synthesis of **N-Benzylglycine ethyl ester**.

Conclusion

The comprehensive spectral analysis, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, confirms the successful synthesis of **N-Benzylglycine ethyl ester**. The experimental data align closely with the expected values, indicating a high degree of purity. This validated synthesis protocol provides a reliable method for obtaining this important pharmaceutical intermediate for further research and development. The potential for side reactions, such as the formation of N,N-dibenzylglycine ethyl ester, underscores the importance of careful control of reaction conditions and thorough purification and characterization of the final product.

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References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 90 MHz, CDCl_3 , experimental) (HMDB0033871) [hmdb.ca]
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